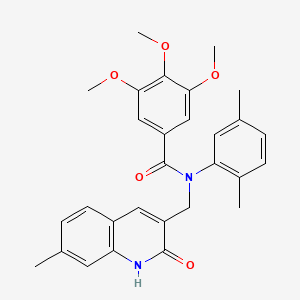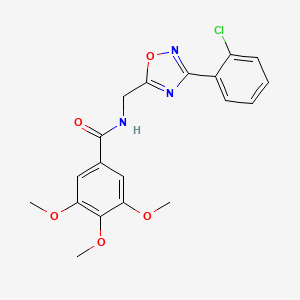![molecular formula C23H24N4O2 B7686376 N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7686376.png)
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as MPQA and has been found to exhibit potent biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Wirkmechanismus
The mechanism of action of MPQA is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. MPQA has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
MPQA has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. Additionally, MPQA has been found to induce apoptosis and inhibit cell proliferation in cancer cells. The compound has also been shown to inhibit the activity of COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
MPQA has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been found to exhibit potent biological activities. Additionally, MPQA has been shown to be relatively stable and can be stored for extended periods without significant degradation. However, there are also limitations to the use of MPQA in lab experiments. The compound is relatively expensive, which may limit its use in large-scale studies. Additionally, the mechanism of action of MPQA is not fully understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on MPQA. One potential area of research is the development of novel therapeutic agents based on the structure of MPQA. Additionally, further studies are needed to fully understand the mechanism of action of MPQA and its potential therapeutic applications. Further research is also needed to determine the optimal dosage and administration route for MPQA in various disease models. Finally, studies are needed to determine the safety and toxicity profile of MPQA in humans.
Synthesemethoden
The synthesis of MPQA involves the reaction of 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with p-tolyl chloroformate in the presence of triethylamine. The resulting intermediate is then treated with 2-(p-tolyloxy)acetic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
MPQA has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MPQA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MPQA has also been found to exhibit antiviral effects against a range of viruses, including influenza A and B, herpes simplex virus, and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-4-11-27-23-19(13-17-12-16(3)7-10-20(17)24-23)22(26-27)25-21(28)14-29-18-8-5-15(2)6-9-18/h5-10,12-13H,4,11,14H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESLNYSRUPUAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)COC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


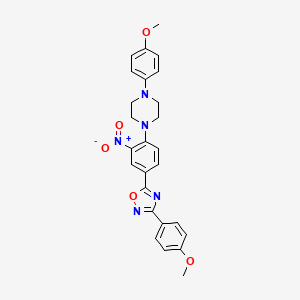
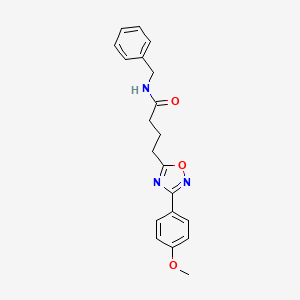
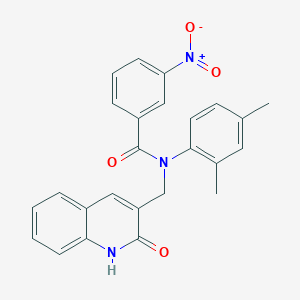

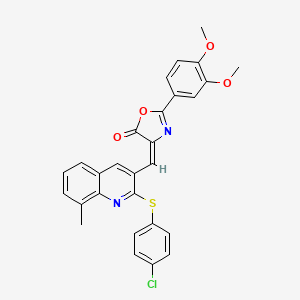
![1-[(2,6-Dichlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B7686353.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7686362.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7686383.png)
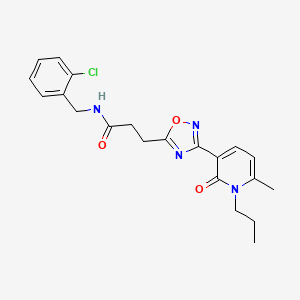
![4-(tert-butyl)-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686393.png)
